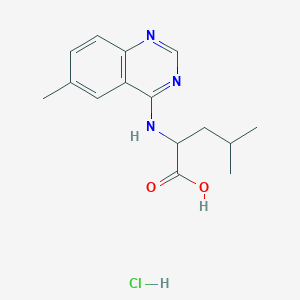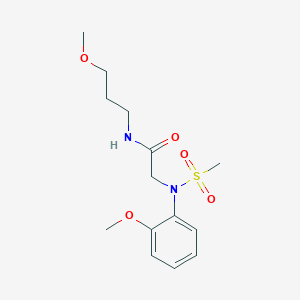
1-(3-chloro-2-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-2-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly known as rimonabant and has been studied for its effects on the endocannabinoid system in the body.
作用機序
The mechanism of action of rimonabant involves its antagonistic effects on the CB1 receptor. By blocking the CB1 receptor, rimonabant reduces the activity of the endocannabinoid system, which plays a role in regulating appetite, energy metabolism, and insulin sensitivity. This results in a reduction in food intake, body weight, and improved insulin sensitivity.
Biochemical and Physiological Effects:
Rimonabant has been shown to have various biochemical and physiological effects in animal models. These include a reduction in food intake, body weight, and adipose tissue mass. Rimonabant has also been shown to improve insulin sensitivity and glucose metabolism. Additionally, rimonabant has been shown to reduce inflammation and oxidative stress, which are associated with various metabolic disorders.
実験室実験の利点と制限
Rimonabant has several advantages for lab experiments, including its high purity and availability. However, there are also limitations to its use. Rimonabant has been shown to have potential side effects, including anxiety and depression, which may affect the interpretation of research results. Additionally, rimonabant has been shown to have species-specific effects, which may limit its applicability to human studies.
将来の方向性
There are several future directions for rimonabant research. One area of focus is the development of more selective CB1 receptor antagonists that have fewer side effects. Another area of focus is the investigation of rimonabant's effects on other physiological systems, such as the immune system and the gut microbiome. Additionally, there is potential for rimonabant to be used in combination with other therapeutic agents for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Conclusion:
In conclusion, rimonabant is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. Its synthesis method has been optimized for high yield and purity, making it readily available for research purposes. Rimonabant has been shown to have various biochemical and physiological effects, including a reduction in food intake, body weight, and improved insulin sensitivity. While there are limitations to its use, there are also several future directions for rimonabant research, which may lead to the development of new therapeutic agents for the treatment of metabolic disorders.
合成法
The synthesis of rimonabant involves the reaction of 3-chloro-2-methylbenzoic acid with 2,5-diketopiperazine in the presence of a base. The resulting intermediate is then reacted with tetrahydrofuran to yield rimonabant. This synthesis method has been optimized for high yield and purity, making rimonabant readily available for research purposes.
科学的研究の応用
Rimonabant has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of focus has been its effects on the endocannabinoid system. Rimonabant acts as a selective antagonist of the cannabinoid type 1 receptor (CB1), which is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, rimonabant has been shown to reduce food intake, body weight, and improve insulin sensitivity in animal models.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-9-11(16)4-2-5-12(9)17-14(18)8-10(15(17)19)13-6-3-7-20-13/h2,4-5,10,13H,3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTQZEPCDDBIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)

![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)

![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)

![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)

![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)
![N-[3-(4-fluorophenoxy)propyl]-1-butanamine](/img/structure/B4897937.png)
![3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)


![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897954.png)